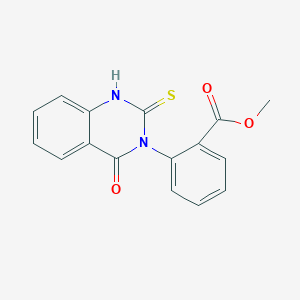![molecular formula C14H13NO4S B6580131 5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide CAS No. 1040662-53-0](/img/structure/B6580131.png)
5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide, commonly known as 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide, is a small molecule that has been widely studied in the scientific community. It is a sulfur-containing heterocyclic compound that has been used in a variety of synthetic and medicinal chemistry applications.
Wissenschaftliche Forschungsanwendungen
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has been widely studied in the scientific community due to its potential applications in medicinal chemistry. It has been used as a starting material in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis. In addition, it has been used as a building block in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide is not yet fully understood. However, it is believed that the compound acts as a proton donor, which allows it to bind to various molecules and affect their activity. In addition, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Furthermore, it has been shown to modulate the activity of various receptors, including the serotonin receptor 5-HT2A, and the dopamine receptor D2.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost and availability. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is not soluble in water, which can limit its use in some experiments. Furthermore, the compound can be toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide are still being explored. One of the main areas of research is the development of new pharmaceuticals and drugs based on the compound. In addition, the compound has potential applications in the treatment of various diseases, such as cancer and neurological disorders. Furthermore, the compound could be used to develop new diagnostic tools, such as imaging agents. Finally, the compound could be used to develop new chemical synthesis methods and to study the mechanisms of various biological processes.
Synthesemethoden
5-Methoxysulfonyl-4-oxo-2-pyranecarboxamide can be synthesized in a few different ways. The most common method involves the condensation of a sulfonamide with an aldehyde or ketone. This reaction produces an amide which can then be further reacted with a base to form the desired product. Another method involves the reaction of a sulfonamide with an acid chloride, followed by a base-catalyzed reaction. This method is more efficient and yields higher yields. In addition, a one-pot synthesis method has been developed which involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a base. This method is simpler and can be used to synthesize larger quantities of the desired product.
Eigenschaften
IUPAC Name |
5-methoxy-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-12-8-19-11(7-10(12)16)14(17)15-9-5-3-4-6-13(9)20-2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOALJPMJBNCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
![(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580061.png)
![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)


![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)